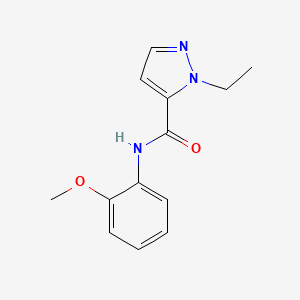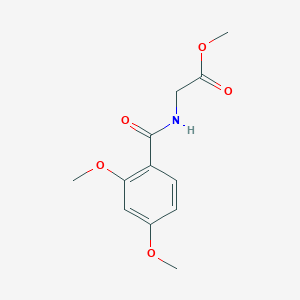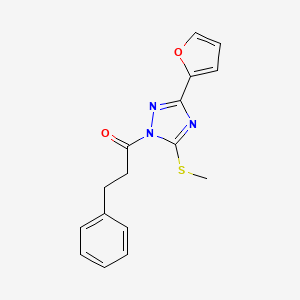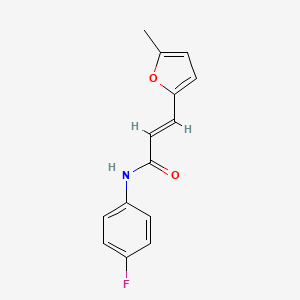
5-bromo-N-(3-fluorophenyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(3-fluorophenyl)-1-naphthamide is a chemical compound that belongs to the class of naphthylamides. It is widely used in scientific research due to its unique properties, which make it an ideal candidate for various applications.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(3-fluorophenyl)-1-naphthamide involves the binding of the compound to specific proteins or biological molecules. The binding induces a conformational change in the molecule, which can be detected using fluorescence spectroscopy. This property makes it an ideal probe for studying protein-ligand interactions.
Biochemical and Physiological Effects:
5-bromo-N-(3-fluorophenyl)-1-naphthamide has no known biochemical or physiological effects in vivo. However, in vitro studies have shown that it can bind to specific proteins and induce conformational changes, which can affect the function of the protein.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-N-(3-fluorophenyl)-1-naphthamide in lab experiments is its ability to act as a fluorescent probe for studying protein-ligand interactions. Additionally, it has a high binding affinity for certain proteins and can be used to study their function. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 5-bromo-N-(3-fluorophenyl)-1-naphthamide. One area of research is the development of new compounds that have improved solubility and binding affinity for specific proteins. Additionally, researchers can explore the use of this compound in the development of new drugs for the treatment of various diseases. Finally, the use of 5-bromo-N-(3-fluorophenyl)-1-naphthamide in combination with other probes and techniques can lead to a better understanding of protein-ligand interactions and their role in biological processes.
Conclusion:
In conclusion, 5-bromo-N-(3-fluorophenyl)-1-naphthamide is a valuable compound for scientific research due to its unique properties. It has a wide range of applications in studying protein-ligand interactions and the structure and function of biological molecules. While it has some limitations, its potential for future research makes it an important tool for scientists in various fields.
Synthesemethoden
The synthesis of 5-bromo-N-(3-fluorophenyl)-1-naphthamide involves the reaction between 5-bromo-1-naphthoic acid and 3-fluoroaniline in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The overall yield of the synthesis is around 60%.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(3-fluorophenyl)-1-naphthamide has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for studying protein-ligand interactions. It can also be used as a tool for studying the structure and function of various biological molecules. Additionally, it is used in the synthesis of other compounds that have potential pharmaceutical applications.
Eigenschaften
IUPAC Name |
5-bromo-N-(3-fluorophenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFNO/c18-16-9-3-6-13-14(16)7-2-8-15(13)17(21)20-12-5-1-4-11(19)10-12/h1-10H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVZKHYGZWAEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=CC3=C2C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)
![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5772937.png)

![4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5772954.png)



![2-[(4-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5772977.png)
![3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5772984.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5772989.png)

![N'-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5773020.png)
![1-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5773025.png)